molecular formula C18H25NO5 B12168330 Methyl 1-[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]piperidine-4-carboxylate

Methyl 1-[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]piperidine-4-carboxylate

Cat. No.: B12168330
M. Wt: 335.4 g/mol
InChI Key: BLDDFMJNCBGPLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]piperidine-4-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a piperidine ring attached to a bicycloheptane moiety, which is further functionalized with carbonyl and ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]piperidine-4-carboxylate typically involves multiple steps. One common method is the Diels-Alder reaction, which is used to construct the bicyclic core. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions . Subsequent steps include functional group transformations to introduce the carbonyl and ester functionalities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the bicyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alkoxides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 1-[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with functional groups such as:

Uniqueness

What sets Methyl 1-[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]piperidine-4-carboxylate apart is its specific combination of a piperidine ring with a highly functionalized bicyclic core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

methyl 1-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl)piperidine-4-carboxylate

InChI

InChI=1S/C18H25NO5/c1-16(2)17(3)7-8-18(16,13(21)12(17)20)15(23)19-9-5-11(6-10-19)14(22)24-4/h11H,5-10H2,1-4H3

InChI Key

BLDDFMJNCBGPLS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(C(=O)C2=O)C(=O)N3CCC(CC3)C(=O)OC)C)C

Origin of Product

United States

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